8-Hydroxypinoresinol diglucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

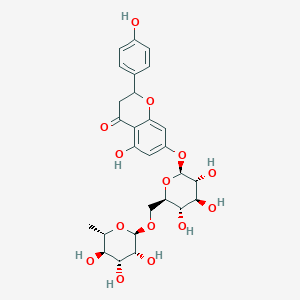

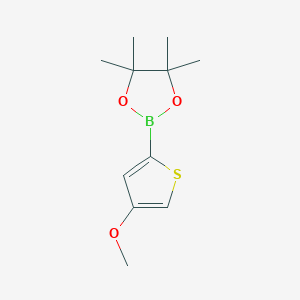

8-Hydroxypinoresinol diglucoside is a natural product used in life science research . It is a powder with a molecular formula of C32H42O17 .

Synthesis Analysis

Pinoresinol diglucoside (PDG) can be produced through fermentation. PDG-producing endophytic fungi were isolated from Eucommia ulmoides Oliv., and the highest PDG-yielding isolate was identified as Phomopsis sp . A simple alternative pathway to synthesize pinoresinol has also been developed, which has shown to be more efficient and cost-effective .Molecular Structure Analysis

The molecular weight of this compound is 698.7 . The UV spectrum, infra-red spectrum, and nuclear magnetic resonance analysis show that the microbial PDG is (+)-1-pinoresinol 4,4′-di-O-β-d-glucopyranoside, same as the plant-derived PDG .Chemical Reactions Analysis

During the fermentation process, PDG production outside cells starts at the later stage of cell growth when the residual sugar in the medium was low . The activities of four key enzymes in the phenylpropanoid pathway were also determined and correlated with accumulation of their corresponding products .Physical And Chemical Properties Analysis

This compound is a powder . It is stable in a pH range from 3 to 11 but less stable at temperature higher than 90°C and in light exposure .Aplicaciones Científicas De Investigación

Antioxidative and Vasorelaxant Activities

8-Hydroxypinoresinol diglucoside, isolated from the roots of Valeriana prionophylla, has been found to have potent antioxidative properties. It demonstrated significant antioxidative activity in Trolox equivalent antioxidant activity (TEAC) and chemiluminescence (CL) assays. Additionally, it showed higher vasorelaxant activity compared to other compounds in the study, making it a potential candidate for cardiovascular applications (Piccinelli et al., 2004).

Fermentation Characteristics and Production

Research has shown the feasibility of producing this compound through fermentation. An endophytic fungus from Eucommia ulmoides Oliv., identified as Phomopsis sp., was found to produce this compound, indicating a viable production method through microbial fermentation. This alternative production method could be crucial for large-scale pharmaceutical applications (Shi et al., 2012).

Effects on Osteoarthritis

A study employing a combination of pharmacology and animal experiments explored the effects of this compound on osteoarthritis. The findings suggested that it can alleviate abnormal histomorphological changes in osteoarthritis and suppress serum interleukin levels, indicating its potential as a therapeutic agent for this condition (Lou et al., 2022).

Neuroprotective Effects

8-Hydroxypinoresinol has been identified to have neuroprotective effects. In a study, its administration significantly reduced mortality and alleviated behavioral signs of neurotoxicity in mice. It also prevented the decrease in total glutathione levels and restored glutathione peroxidase activity in brain tissue, suggesting its potential for treating neurodegenerative diseases (Cui et al., 2007).

Osteoporosis Treatment

This compound has been shown to relieve osteoporosis by enhancing osteogenic differentiation. It activates the phosphatidylinositol-3-kinase/protein kinase B signaling pathway, promoting osteoblast proliferation and inhibiting apoptosis. This suggests its use in treating osteoporosis (Zhang et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHZMNDRCLPQIO-ISBMVDNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)